molecular formula C13H19N3O4 B11844507 8-(Tert-butoxycarbonyl)-6,7,8,9-tetrahydro-5h-imidazo[1,5-a][1,4]diazepine-1-carboxylic acid

8-(Tert-butoxycarbonyl)-6,7,8,9-tetrahydro-5h-imidazo[1,5-a][1,4]diazepine-1-carboxylic acid

Cat. No.: B11844507
M. Wt: 281.31 g/mol
InChI Key: YYSWUNYOMMQLLL-UHFFFAOYSA-N
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Description

8-(Tert-butoxycarbonyl)-6,7,8,9-tetrahydro-5h-imidazo[1,5-a][1,4]diazepine-1-carboxylic acid is a complex organic compound that belongs to the class of imidazo[1,5-a][1,4]diazepines. This compound is characterized by its unique fused ring structure, which includes both imidazole and diazepine rings. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(tert-butoxycarbonyl)-6,7,8,9-tetrahydro-5h-imidazo[1,5-a][1,4]diazepine-1-carboxylic acid typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia or primary amines.

    Formation of the Diazepine Ring: The diazepine ring is formed by cyclization reactions involving appropriate precursors such as diamines and diketones.

    Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the fused imidazo[1,5-a][1,4]diazepine structure.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening techniques, automated synthesis, and purification processes such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

8-(Tert-butoxycarbonyl)-6,7,8,9-tetrahydro-5h-imidazo[1,5-a][1,4]diazepine-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole or diazepine rings using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

8-(Tert-butoxycarbonyl)-6,7,8,9-tetrahydro-5h-imidazo[1,5-a][1,4]diazepine-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(tert-butoxycarbonyl)-6,7,8,9-tetrahydro-5h-imidazo[1,5-a][1,4]diazepine-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The Boc group can be removed under acidic conditions, revealing the active amine group, which can then participate in further biochemical interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(Tert-butoxycarbonyl)-6,7,8,9-tetrahydro-5h-imidazo[1,5-a][1,4]diazepine-1-carboxylic acid is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. The presence of both imidazole and diazepine rings allows for versatile chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C13H19N3O4

Molecular Weight

281.31 g/mol

IUPAC Name

8-[(2-methylpropan-2-yl)oxycarbonyl]-5,6,7,9-tetrahydroimidazo[1,5-a][1,4]diazepine-1-carboxylic acid

InChI

InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)15-5-4-6-16-8-14-10(11(17)18)9(16)7-15/h8H,4-7H2,1-3H3,(H,17,18)

InChI Key

YYSWUNYOMMQLLL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN2C=NC(=C2C1)C(=O)O

Origin of Product

United States

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